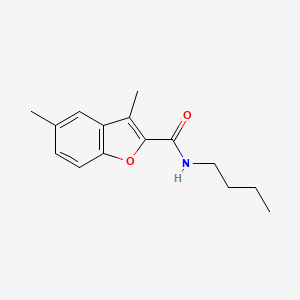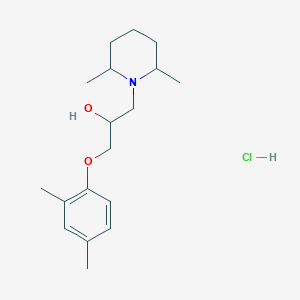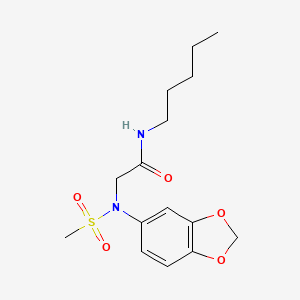![molecular formula C17H16Cl2N2O2 B4899536 N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide, commonly known as CEC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CEC belongs to the class of chemicals known as amides, which are widely used in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of CEC is not fully understood, but it is believed to act on ion channels, which are membrane proteins that regulate the flow of ions across cell membranes. CEC has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels. By modulating the activity of these channels, CEC can affect cellular processes such as membrane potential, calcium signaling, and neurotransmitter release.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of neuronal excitability, and the regulation of ion channel activity. Additionally, CEC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CEC in lab experiments is its relatively simple synthesis method, which allows researchers to obtain pure CEC in sufficient quantities for their experiments. Additionally, CEC has been shown to have a high degree of selectivity for specific ion channels, which makes it a useful tool for studying the role of these channels in various cellular processes. However, one limitation of using CEC in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on CEC, including the development of new drugs that target specific ion channels, the study of the molecular mechanisms underlying its effects on cancer cells and neuronal excitability, and the exploration of its potential therapeutic applications in various diseases. Additionally, further research is needed to determine the optimal dosage and administration of CEC in different experimental settings.
Méthodes De Synthèse
The synthesis of CEC involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure CEC. This method is relatively simple and has been used by many researchers to synthesize CEC for their experiments.
Applications De Recherche Scientifique
CEC has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, CEC has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, CEC has been used to study the role of ion channels in the regulation of neuronal excitability. Additionally, CEC has been used in drug discovery to develop new drugs that target specific ion channels.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-2-7-14(10-15(11)19)21-17(23)16(22)20-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGKBTLJYKTESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)